molecular formula C23H13Cl2N5O B5329055 5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5329055
M. Wt: 446.3 g/mol
InChI Key: KUVUUGJTJAZLHQ-GXDHUFHOSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that features a pyrazole core substituted with various functional groups

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N5O/c24-15-6-8-18(20(25)11-15)21-9-7-17(31-21)10-14(12-26)22-19(13-27)23(28)30(29-22)16-4-2-1-3-5-16/h1-11H,28H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUUGJTJAZLHQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with 2,4-dichlorophenylfuran-2-carbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted pyrazoles.

Scientific Research Applications

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-phenylpyrazole-4-carbonitrile: Shares the pyrazole core but lacks the furan and dichlorophenyl substituents.

    2,4-dichlorophenylfuran-2-carbaldehyde: Contains the furan and dichlorophenyl groups but lacks the pyrazole core.

Uniqueness

5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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